Tris(4-methoxyphenyl)gallane

Description

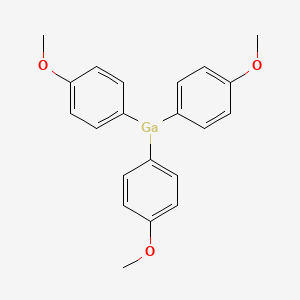

Tris(4-methoxyphenyl)gallane is an organogallium compound with the molecular formula $ \text{Ga}(C6H4OCH3)3 $. Structurally, it consists of a central gallium atom bonded to three 4-methoxyphenyl groups. The methoxy substituents (-OCH₃) on the aromatic rings contribute to the compound’s electronic and steric properties, influencing its reactivity and stability.

Properties

CAS No. |

58448-03-6 |

|---|---|

Molecular Formula |

C21H21GaO3 |

Molecular Weight |

391.1 g/mol |

IUPAC Name |

tris(4-methoxyphenyl)gallane |

InChI |

InChI=1S/3C7H7O.Ga/c3*1-8-7-5-3-2-4-6-7;/h3*3-6H,1H3; |

InChI Key |

LSPKXFGQNPBTAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methoxyphenyl)gallium typically involves the reaction of gallium trichloride with 4-methoxyphenyl magnesium bromide (Grignard reagent) in an anhydrous environment. The reaction proceeds as follows: [ \text{GaCl}_3 + 3 \text{C}_6\text{H}_4\text{OCH}_3\text{MgBr} \rightarrow \text{Ga}(\text{C}_6\text{H}_4\text{OCH}_3)_3 + 3 \text{MgBrCl} ]

Industrial Production Methods: While specific industrial production methods for tris(4-methoxyphenyl)gallium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining strict anhydrous conditions and using high-purity reagents to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Tris(4-methoxyphenyl)gallium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gallium oxide derivatives.

Substitution: The 4-methoxyphenyl groups can be substituted with other aryl or alkyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

Substitution: Reagents such as halogenated hydrocarbons or other organometallic compounds can be used.

Major Products:

Oxidation: Gallium oxide derivatives.

Substitution: Various substituted gallium compounds depending on the reagents used.

Scientific Research Applications

Chemical Applications

Catalysis in Organic Synthesis

Tris(4-methoxyphenyl)gallane serves as a catalyst in organic synthesis, particularly in cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules. The compound can coordinate with transition metals, enhancing reaction efficiency and selectivity.

Table 1: Catalytic Applications of this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Cross-Coupling | Forms carbon-carbon bonds in organic synthesis | |

| Ligand for Transition Metals | Enhances catalytic activity in various reactions |

Biological Applications

Potential for Biological Imaging

Research indicates that this compound may have applications in biological imaging due to its unique photophysical properties. Its ability to absorb and emit light at specific wavelengths can be harnessed for imaging techniques, allowing for visualization of biological processes at the cellular level.

Anticancer Agent Exploration

Studies have explored the potential of this compound as an anticancer agent. Its mechanism involves interaction with cellular components, potentially disrupting cancer cell processes. Preliminary findings suggest it may selectively target certain cancer types, making it a candidate for further investigation.

Industrial Applications

Development of Advanced Materials

In the industrial sector, this compound is utilized in the development of advanced materials, particularly semiconductors and optoelectronic devices. Its properties allow for improved performance and efficiency in these applications, contributing to advancements in technology.

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound significantly increased the yield of a specific cross-coupling reaction compared to traditional catalysts. The reaction conditions were optimized to enhance the compound's effectiveness, showcasing its potential as a superior catalyst in organic synthesis.

Case Study 2: Anticancer Research

In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of tris(4-methoxyphenyl)gallium in its various applications involves its ability to coordinate with other molecules and facilitate chemical reactions. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to anticancer effects. The exact molecular targets and pathways are still under investigation, but its ability to penetrate cells and interact with intracellular targets is a key aspect of its mechanism.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Gallium and Related Compounds

*Calculated based on analogous compounds.

Key Observations :

- Substituent Effects :

- Aryl vs. Alkyl : this compound’s aryl groups confer greater steric bulk and electron-donating capacity compared to alkyl-substituted gallium compounds like triisobutylgallium. This may reduce reactivity toward air/moisture but enhance stability in catalytic applications.

- Phosphorus vs. Gallium : Tris(4-methoxyphenyl)phosphine shares similar substituents but has a phosphorus center, making it a stronger Lewis base. This contrasts with gallium’s Lewis acidity, highlighting divergent applications (e.g., phosphines as ligands vs. gallanes as catalysts) .

- Spectroscopic Data :

Insights :

- Tris(4-methoxyphenyl)phosphine’s established market presence underscores the value of aryl-substituted ligands in catalysis, whereas gallium analogs remain understudied but promising for niche applications .

Biological Activity

Tris(4-methoxyphenyl)gallane (TMPG), with the chemical formula CHGaO, is a compound that has garnered interest for its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with TMPG, supported by data tables and relevant research findings.

Chemical Structure and Properties

TMPG is characterized by its three methoxyphenyl groups attached to a gallium center. The presence of methoxy groups enhances its solubility and bioactivity, making it a candidate for various biological applications.

Antioxidant Activity

One of the significant biological activities of TMPG is its antioxidant capability. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress, which is linked to various diseases, including cancer.

- DPPH Radical Scavenging Assay : TMPG has been evaluated for its ability to scavenge DPPH radicals, a common method for assessing antioxidant activity. In comparative studies, TMPG demonstrated antioxidant activity comparable to that of ascorbic acid, indicating its potential as a natural antioxidant agent .

Anticancer Activity

The anticancer properties of TMPG have been investigated through various in vitro studies. Notably, it has shown promising results against multiple cancer cell lines:

- Cell Lines Tested : Research has primarily focused on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings indicate that TMPG exhibits cytotoxic effects, particularly against U-87 cells, with IC values suggesting effective inhibition of cell proliferation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| U-87 | 25 | Induction of apoptosis and inhibition of cell cycle |

| MDA-MB-231 | 40 | Inhibition of proliferation via P-glycoprotein modulation |

The mechanism by which TMPG exerts its anticancer effects appears to involve several pathways:

- Apoptosis Induction : Studies suggest that TMPG may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : TMPG has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .

Case Studies

- In Vitro Study on Glioblastoma : A study demonstrated that TMPG significantly reduced the viability of U-87 cells after 48 hours of treatment. The researchers noted an increase in apoptotic markers, confirming the compound's potential as an anticancer agent .

- Comparative Analysis with Other Compounds : In comparative studies with other gallium-based compounds, TMPG exhibited superior activity against both glioblastoma and breast cancer cell lines, highlighting its efficacy as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.